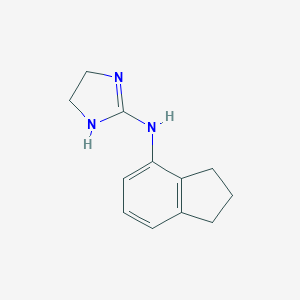

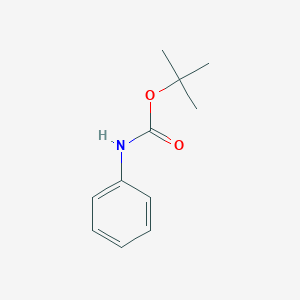

tert-Butyl Phenylcarbamate

Overview

Description

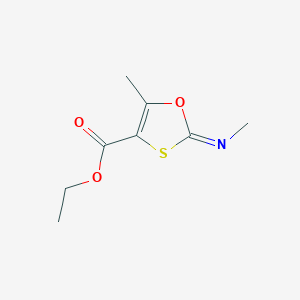

“tert-Butyl Phenylcarbamate” is a chemical compound that has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Synthesis Analysis

A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent . The structures of all newly synthesized compounds were characterized spectroscopically .Molecular Structure Analysis

The molecular formula of “tert-Butyl Phenylcarbamate” is C5H11NO2 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file . It contains a total of 29 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate (aromatic) .Physical And Chemical Properties Analysis

“tert-Butyl Phenylcarbamate” appears as white to slightly yellow needles . More specific physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the available literature.Scientific Research Applications

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate has been studied. In this process, lipase-catalyzed transesterification reactions were investigated under various conditions. The carbamate was resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers. The enzymatic process exhibited excellent enantioselectivity (E > 200). Furthermore, ®- and (S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate could be easily transformed into the corresponding ®- and (S)-1-(2-aminophenyl)ethanols .

Synthesis of Organochalcogenane Precursors

Considering the biological properties of selenium- and tellurium-containing compounds, chemoenzymatic methodologies have been developed to synthesize selenium compounds without using organolithium or organomagnesium reagents. Enantiopure organochalcogenane precursors, specifically ®- and (S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, were prepared using enzymatic kinetic resolution catalyzed by lipases. These chiral building blocks serve as advanced synthetic intermediates for organotelluranes and organoselenanes containing an asymmetric center .

Anti-Inflammatory Activity

A series of new tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives were synthesized. These compounds were obtained by condensing tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids using EDCI and HOBt as coupling reagents. The anti-inflammatory activity of these derivatives was evaluated, and they exhibited promising results in a carrageenan-induced rat paw edema assay .

Other Applications

While the above fields highlight specific applications, it’s worth noting that tert-butyl phenylcarbamate may find use in other areas as well. For instance, it could serve as a building block in organic synthesis, a precursor for the preparation of other functionalized compounds, or even as a reagent in chemical transformations.

Safety and Hazards

Mechanism of Action

Target of Action

tert-Butyl Phenylcarbamate, also known as N-Boc-aniline, is primarily used as a protective group for amines in organic synthesis . The compound’s primary targets are the amine groups present in various biomolecules .

Mode of Action

The mode of action of N-Boc-aniline involves the formation of N-Boc functionality due to their ease of formation and cleavage . The stability of the tert-butyl carbamates towards a wide range of nucleophilic reagents and alkaline reaction conditions makes them the most frequently protective groups used in complex structure where the selectivity is a prime issue .

Biochemical Pathways

The biochemical pathway of N-Boc-aniline involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent . This results in the formation of a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate .

Pharmacokinetics

It’s known that the compound exhibits promising anti-inflammatory activity within 9 to 12 hours . The percentage of inhibition values range from 54.239 to 39.021% .

Result of Action

The result of the action of N-Boc-aniline is the formation of a protective group for amines, which is crucial in organic synthesis . In addition, some derivatives of the compound have shown promising anti-inflammatory activity .

Action Environment

The action of N-Boc-aniline can be influenced by environmental factors. For instance, the use of deep eutectic solvent has been found to be an environmentally benign and cost-effective method for the chemoselective N-tert-butyloxycarbonylation of structurally diverse amines . This highlights the importance of the reaction environment in the efficacy and stability of the compound.

properties

IUPAC Name |

tert-butyl N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZHPWMVEVZEFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187802 | |

| Record name | t-Butyl carbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl Phenylcarbamate | |

CAS RN |

3422-01-3 | |

| Record name | t-Butyl carbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003422013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-Butyl carbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

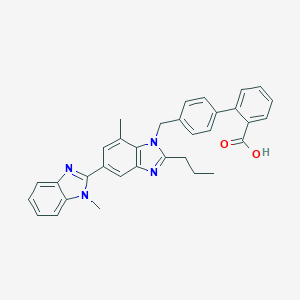

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B140895.png)

![1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine](/img/structure/B140898.png)

![2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B140903.png)